molecular formula C11H10N2O3 B11887213 5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 61358-59-6

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B11887213
CAS No.: 61358-59-6
M. Wt: 218.21 g/mol
InChI Key: UDDTUKOBOHBKPB-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes an amino group, a hydroxyl group, a methyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core . Another method includes the reaction of m-amino-p-toluonitrile with glycerol and m-nitrobenzene sulfonate in an acidic environment .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale cyclization reactions using readily available starting materials. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted quinoline derivatives.

Scientific Research Applications

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring, which allows for diverse chemical modifications and a wide range of biological activities.

Properties

CAS No.

61358-59-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-amino-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-5-10(14)9(11(15)16)8-6(12)3-2-4-7(8)13-5/h2-4,14H,12H2,1H3,(H,15,16)

InChI Key

UDDTUKOBOHBKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=C1O)C(=O)O)N

Origin of Product

United States

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